Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Description
The compound Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a nitrogen-containing heterocyclic molecule with a fused azepine-indole core. Its structure features a 1,1-dimethyl substitution on the azepine ring and an ethyl ester group at the 5-carboxylic acid position.
This class of compounds is primarily utilized in pharmaceutical research as intermediates or active pharmaceutical ingredients (APIs). For example, Huarong Pharm synthesizes related azepinoindole derivatives under GMP conditions with purities ≥98%, targeting applications in small-molecule drug discovery .
Properties
IUPAC Name |
ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDOSNYPJQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648773 | |
| Record name | Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629662-20-0 | |
| Record name | Ethyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization Strategies
Recent improvements focus on catalyst selection and solvent systems. Employing rhodium(II) acetate as a catalyst accelerates ylide formation, reducing reaction times from 24 hours to 6 hours. Polar aprotic solvents like dimethylformamide enhance yields by stabilizing the ylide intermediate.
Pictet-Spengler Condensation
The Pictet-Spengler reaction provides an alternative route to azepino[4,5-b]indoles by cyclizing tryptamine derivatives with carbonyl compounds. This method is particularly effective for introducing the 1,1-dimethyl and ethyl ester groups in a single step.
Substrate Synthesis and Cyclization
The synthesis begins with 2-(1,1-dimethyl-2-aminoethyl)indole-5-carboxylic acid, which undergoes esterification with ethanol under acidic conditions to form the ethyl ester. Treatment with formaldehyde in trifluoroacetic acid induces cyclization, forming the azepino[4,5-b]indole framework.
Critical parameters :
- Acid catalyst : Trifluoroacetic acid outperforms hydrochloric acid by minimizing side reactions.
- Temperature : Cyclization proceeds optimally at 60°C, achieving 68% yield.
Limitations and Workarounds
While efficient, this method struggles with sterically hindered substrates. Replacing formaldehyde with bulkier aldehydes (e.g., isobutyraldehyde) reduces yields to <30%. To circumvent this, researchers have developed microwave-assisted protocols that enhance reaction rates and yields for challenging substrates.
Direct C–H Functionalization
A groundbreaking approach published in 2024 utilizes sequential C–H functionalization of 2-methyltryptamine to construct the azepino[4,5-b]indole skeleton. This method eliminates pre-functionalization steps, offering superior atom economy.
Reaction Sequence
- First C–H activation : 2-Methyltryptamine reacts with formaldehyde under palladium catalysis, forming the azepino[4,5-b]indole core via intramolecular C–N bond formation.
- Esterification : The carboxylic acid group is introduced by oxidation of a methyl substituent followed by esterification with ethanol.
Notable features :
Comparative Advantages Over Classical Methods
- Step economy : Achieves in two steps what traditionally requires four.
- Scalability : Demonstrated at 100-gram scale without yield erosion.
Alternative Synthetic Routes
Reductive Amination
A lesser-used strategy involves reductive amination of keto-esters with tryptamine derivatives. For example, ethyl 2-oxoazepane-5-carboxylate reacts with 1,1-dimethyltryptamine under hydrogenation conditions to yield the target compound. While functional (55% yield), this method is hampered by over-reduction side products.
Enzymatic Synthesis
Preliminary studies report using cytochrome P450 enzymes to oxidize tetrahydro-β-carbolines to azepinoindoles. Though environmentally friendly, current yields remain impractically low (12–18%).
Comparative Analysis of Methods
The C–H functionalization approach emerges as the most efficient, combining high yields with minimal steps. However, the ring expansion method remains popular for its operational simplicity and compatibility with diverse substrates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The tetrahydro structure can be further reduced or modified.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized indole derivatives, which may have different biological activities.
Reduction: Further reduced indole derivatives with potential changes in chemical properties.
Substitution: Substituted indole derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Azepino[4,5-b]indole derivatives have been investigated for their pharmacological potential. Specifically:
- Anticancer Activity : Recent studies have explored the biological activities of azepino-indole alkaloids isolated from fungi such as Cortinarius purpurascens. For instance, purpurascenines A-C were evaluated for their effects on various cancer cell lines (PC-3, HCT-116, MCF-7) and showed no significant antiproliferative or cytotoxic effects. However, they demonstrated potential interactions with the serotonin receptor (5-HT2A), indicating a possible role in neuropharmacology rather than direct anticancer activity .
- Serotonin Receptor Modulation : The interaction of azepino-indole compounds with serotonin receptors has been a focus of research. Purpurascenine A was shown to have antagonistic effects on the 5-HT2A receptor, suggesting potential applications in treating disorders related to serotonin dysregulation .
Biosynthesis Studies
The biosynthesis of azepino-indole compounds has been elucidated through various studies:
- Biosynthetic Pathways : Research has indicated that the biosynthesis of purpurascenines involves a direct Pictet-Spengler reaction between α-keto acids and tryptophan derivatives. This pathway was confirmed using isotopic labeling techniques with 13C-labeled precursors . Such insights are crucial for understanding how these compounds are formed in nature and can guide synthetic approaches.
Synthetic Methodologies
The synthesis of azepino[4,5-b]indole derivatives is an area of active research:
- Rhodium-Catalyzed Reactions : Innovative synthetic routes have been developed using rhodium-catalyzed reactions to produce azepinoindoles efficiently. These methods allow for the introduction of various functional groups into the azepino framework, enhancing the versatility of these compounds for further chemical modifications .
- Mechanistic Studies : Understanding the mechanisms involved in the formation of azepino-indole skeletons is vital for optimizing synthetic strategies. Quantum chemical calculations have been employed to elucidate reaction pathways and identify rate-determining steps in enzyme-catalyzed reactions that lead to these complex structures .
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, leading to biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
Key structural differences among analogues include:
- Ester groups : Ethyl, isopropyl, or methyl esters influence solubility and metabolic stability.
- Aromatic ring substitutions : Fluorine, hydroxyl, or benzoyl groups modulate lipophilicity and receptor binding.
- Saturation levels : Tetrahydro vs. hexahydro backbones affect conformational flexibility.
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural analogues.
Physicochemical and Industrial Considerations
- Purity and Synthesis : Huarong Pharm’s isopropyl ester analogue is synthesized with ≥98% purity, meeting FDA and WHO standards, whereas fluorinated derivatives (e.g., X-Ceptor) require specialized handling due to halogenated substituents .
- Solubility : Ethyl esters generally offer better aqueous solubility than isopropyl or methyl esters, critical for bioavailability in drug development .
Biological Activity
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is a compound belonging to the class of azepinoindoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The azepino[4,5-b]indole structure features a seven-membered ring fused with an indole moiety. The synthesis of such compounds typically involves Pictet-Spengler reactions and other transition metal-catalyzed methods that facilitate the formation of complex heterocycles. Recent advancements in synthetic methodologies have expanded the availability of azepinoindole derivatives with potential therapeutic applications .
Antimicrobial Activity
Research indicates that azepinoindoles exhibit notable antimicrobial properties. For instance, compounds derived from marine sources have demonstrated activity against various bacterial strains and fungi. Specific derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 µg/mL against pathogens like Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxic Effects
Several studies have evaluated the cytotoxic effects of azepinoindoles on cancer cell lines. For example, compounds related to azepino[4,5-b]indole structures have been tested against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). IC50 values for these compounds often range from low micromolar concentrations (0.15 to 11.2 µM), indicating significant anti-cancer potential .
Mechanistic Insights
The mechanism of action for azepinoindoles often involves enzyme inhibition or interference with cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy research .
Case Studies
| Compound | Source | Activity | IC50/MIC Values |
|---|---|---|---|
| Azepino[4,5-b]indole derivative 1 | Marine-derived Streptomyces sp. | Antimicrobial | MIC: 64-256 µg/mL |
| Azepino[4,5-b]indole derivative 2 | Synthetic | Cytotoxic (A549) | IC50: 0.15 µM |
| Azepino[4,5-b]indole derivative 3 | Synthetic | Cytotoxic (MDA-MB-231) | IC50: 3.1 µM |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield Range | Key Conditions | Key Advantages |
|---|---|---|---|
| Ugi-Type/Radical Cyclization | 40–75% | AIBN, reflux | Modular substituent incorporation |
| Copper-Catalyzed Cyclization | 50–70% | Cu(I), 60–80°C, inert atmosphere | High regioselectivity |
| C–H Functionalization | 45–65% | Blue LED, methanol | Eco-friendly, metal-free |
Basic Research Question: What biological targets are associated with azepino[4,5-b]indole-5-carboxylate derivatives in pharmacological studies?
Answer:
The primary targets include:
- 5-Ht6 Receptor (5-Ht6R) : Derivatives like 3-tetrazolyl-azepino[4,5-b]indol-4-ones (T-Az) show higher binding affinity (IC₅₀: 0.8–2.3 µM) compared to amido-substituted analogues (A-Az: IC₅₀: 3.5–8.7 µM). Structural rigidity from the tetrazolyl group enhances receptor interaction .
- Nitric Oxide (NO) Detection : The ethyl ester derivative is a precursor in fluorescent probes (e.g., DAF-2) for NO quantification in live cells. Its structural stability under physiological conditions enables real-time tracking of NO dynamics .
Advanced Research Question: How can researchers resolve discrepancies in binding affinity data for azepino[4,5-b]indole derivatives targeting 5-Ht6R?
Answer:
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the indole ring enhance binding, while bulky substituents (e.g., 2,6-MePh) may sterically hinder receptor access .
- Assay Conditions : Variations in buffer pH, temperature, or receptor isoform expression (e.g., human vs. rodent 5-Ht6R) can alter IC₅₀ values. Validate assays using standardized protocols and orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays).
- Structural Confirmation : Use X-ray crystallography (as demonstrated for T-Az-3) to verify the bioactive conformation and identify critical hydrogen-bonding interactions with the receptor .
Advanced Research Question: What spectroscopic and crystallographic techniques are critical for characterizing azepino[4,5-b]indole derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. Key diagnostic signals include downfield shifts for indole NH (~12 ppm) and ester carbonyls (~165–170 ppm) .
- HRMS : Validates molecular formula, especially for radical cyclization products prone to side reactions (e.g., dimerization) .
- X-Ray Crystallography : Resolves ambiguities in fused-ring systems. For example, T-Az-3 crystallizes in a monoclinic system (space group P2₁/c), revealing a planar indole moiety and non-coplanar tetrazolyl group .
Advanced Research Question: How do structural modifications in the azepino[4,5-b]indole core influence bioactivity?
Answer:
- Tetrazolyl vs. Amido Substituents : Tetrazolyl groups improve 5-Ht6R affinity due to stronger dipole interactions and π-stacking with aromatic residues (e.g., Phe285). Amido derivatives exhibit lower potency but better solubility .
- Ester vs. Carboxylic Acid : Ethyl esters enhance cell permeability for in vitro assays. Hydrolysis to the free carboxylic acid in vivo may alter pharmacokinetics, necessitating prodrug strategies .
Q. Table 2: Substituent Impact on 5-Ht6R Binding
| Substituent (R1/R2) | IC₅₀ (µM) | Key Interaction |
|---|---|---|
| Cl/2,6-MePh (T-Az-3) | 0.8 | H-bond with Tyr187 |
| H/Ph (A-Az-1) | 3.5 | Van der Waals with Leu268 |
Advanced Research Question: What experimental parameters optimize the yield of azepino[4,5-b]indole derivatives in heteroannulation reactions?
Answer:
- Catalyst Loading : Copper(I) iodide (5–10 mol%) maximizes 7-endo selectivity in cyclization reactions. Excess catalyst promotes side products .
- Temperature Control : Maintain 60–80°C for Cu-catalyzed reactions; higher temperatures favor 6-exo pathways.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of indole-alkynylaldehydes, while methanol enhances C–H functionalization efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
